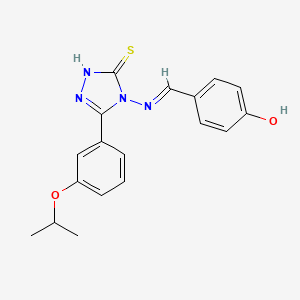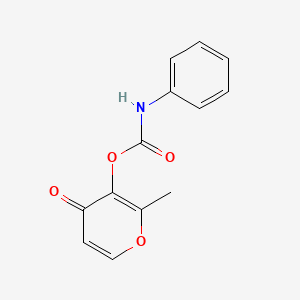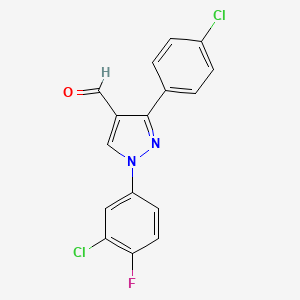
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die Elemente von Indolinon, Furan und Thioxothiazolidinon kombiniert, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-on umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung der Indolinon- und Thioxothiazolidinon-Vorstufen. Die wichtigsten Schritte umfassen:
Synthese von 5-Brom-1-butyl-2-oxoindolin: Dies kann durch die Bromierung von 1-Butyl-2-oxoindolin mit Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen erreicht werden.
Bildung des Thioxothiazolidinon-Rings: Dies beinhaltet die Reaktion eines geeigneten Thioamids mit einem halogenierten Keton oder Aldehyd, um den Thioxothiazolidinon-Kern zu bilden.
Kopplung der Indolinon- und Thioxothiazolidinon-Einheiten: Der letzte Schritt beinhaltet die Kondensation des 5-Brom-1-butyl-2-oxoindolins mit dem Thioxothiazolidinon-Derivat in Gegenwart einer Base oder eines Katalysators, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und skalierbarer Reaktionsbedingungen umfassen, um eine gleichmäßige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Das Bromatom im Indolinon-Ring kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen mit geeigneten Nukleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen mit weniger Doppelbindungen oder Carbonylgruppen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet werden.
Biologie: Sie kann als bioaktives Molekül mit Anwendungen in der Wirkstoffforschung und -entwicklung eine Rolle spielen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, einschließlich entzündungshemmender, krebshemmender oder antimikrobieller Aktivitäten.
Industrie: Sie kann bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen mit einzigartigen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-on hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren, was zur Modulation zellulärer Pfade und biologischer Effekte führt. Detaillierte Studien wären erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade aufzuklären.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, with unique properties.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-2-thioxothiazolidin-4-on: Fehlt die Furan-2-ylmethylgruppe, was sich auf ihre chemischen und biologischen Eigenschaften auswirken kann.
3-(Furan-2-ylmethyl)-2-thioxothiazolidin-4-on: Fehlt die Indolinon-Einheit, was zu unterschiedlicher Reaktivität und Anwendungen führen kann.
5-Brom-1-butyl-2-oxoindolin: Eine einfachere Verbindung, der die Thioxothiazolidinon- und Furan-2-ylmethylgruppen fehlen, was zu einem anderen chemischen Verhalten führt.
Einzigartigkeit
Die einzigartige Kombination von Indolinon-, Furan- und Thioxothiazolidinon-Einheiten in 5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-on verleiht ihr besondere chemische und biologische Eigenschaften, die sie von ähnlichen Verbindungen abheben.
Eigenschaften
CAS-Nummer |
618077-73-9 |
|---|---|
Molekularformel |
C20H17BrN2O3S2 |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h4-7,9-10H,2-3,8,11H2,1H3/b17-16- |
InChI-Schlüssel |
DYFBDLXYFUYHLJ-MSUUIHNZSA-N |
Isomerische SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018798.png)




![3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12018821.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)





